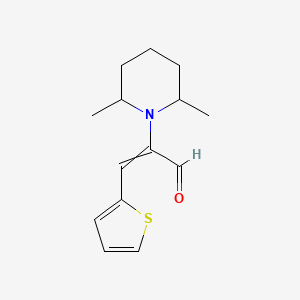
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal is a complex organic compound that features a piperidine ring substituted with dimethyl groups, a thiophene ring, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Substitution with Dimethyl Groups: The piperidine ring can be substituted with dimethyl groups using alkylation reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions of an alcohol precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products
Oxidation: Formation of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)propanoic acid.
Reduction: Formation of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal may have applications in:
Chemistry: As an intermediate in organic synthesis and the development of new materials.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,6-Dimethylpiperidin-1-yl)-3-(phenyl)prop-2-enal: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(2,6-Dimethylpiperidin-1-yl)-3-(furan-2-yl)prop-2-enal: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Propriétés
Numéro CAS |
573993-62-1 |
|---|---|
Formule moléculaire |
C14H19NOS |
Poids moléculaire |
249.37 g/mol |
Nom IUPAC |
2-(2,6-dimethylpiperidin-1-yl)-3-thiophen-2-ylprop-2-enal |
InChI |
InChI=1S/C14H19NOS/c1-11-5-3-6-12(2)15(11)13(10-16)9-14-7-4-8-17-14/h4,7-12H,3,5-6H2,1-2H3 |
Clé InChI |
RVFUYIYMPIDTBN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1C(=CC2=CC=CS2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


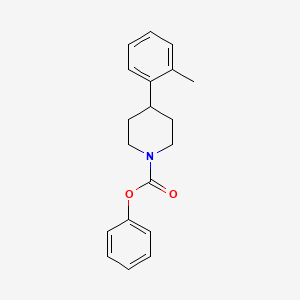
![4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol](/img/structure/B12590100.png)
![N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12590103.png)
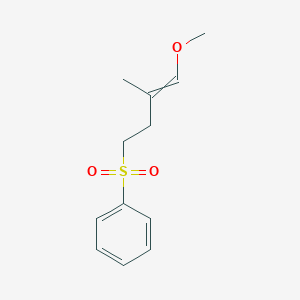
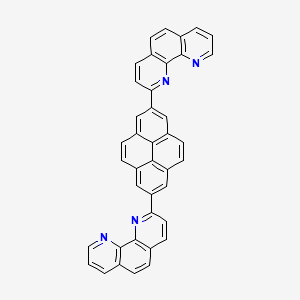
![{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid](/img/structure/B12590113.png)
![Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-](/img/structure/B12590114.png)
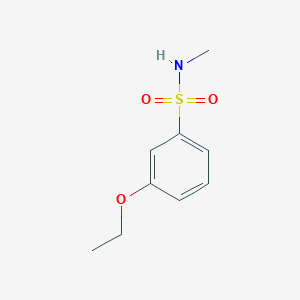
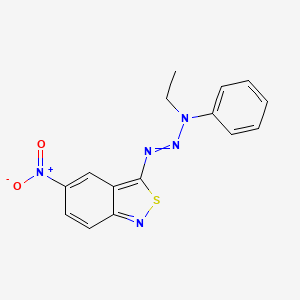
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)
![1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene](/img/structure/B12590155.png)
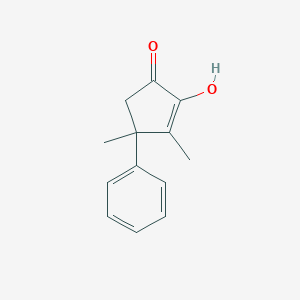
![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)

